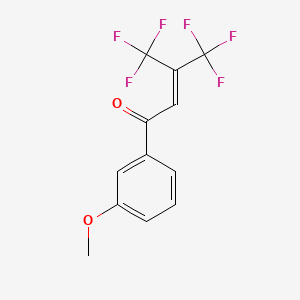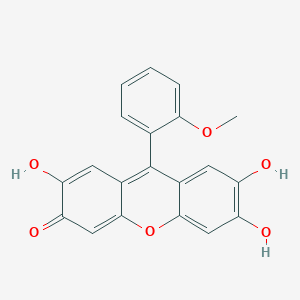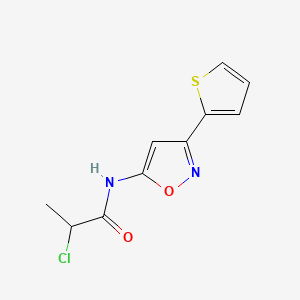
2-Chloro-N-(3-(2-thienyl)-5-isoxazolyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-(3-(2-thienyl)-5-isoxazolyl)propanamide is an organic compound that features a unique combination of a chloro group, a thienyl ring, and an isoxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(3-(2-thienyl)-5-isoxazolyl)propanamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Thienyl Group: The thienyl group can be introduced via a Suzuki coupling reaction, where a thienyl boronic acid reacts with a halogenated isoxazole.
Chlorination and Amide Formation: The final step involves the chlorination of the propanamide backbone and the subsequent formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-Chloro-N-(3-(2-thienyl)-5-isoxazolyl)propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thienyl and isoxazole rings can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent such as dichloromethane.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and ligands are often used in coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include amides, thioethers, and other substituted derivatives.
Oxidation and Reduction Products: These reactions can lead to the formation of hydroxylated or reduced derivatives of the thienyl and isoxazole rings.
Coupling Products: Larger, more complex molecules with extended conjugation or additional functional groups.
科学研究应用
2-Chloro-N-(3-(2-thienyl)-5-isoxazolyl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory conditions.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand the interactions between small molecules and biological targets, such as enzymes or receptors.
作用机制
The mechanism of action of 2-Chloro-N-(3-(2-thienyl)-5-isoxazolyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.
相似化合物的比较
Similar Compounds
2-Chloro-N-(3-cyanothiophen-2-yl)propanamide: This compound shares a similar backbone but features a cyano group instead of an isoxazole ring.
N-Phenylpropionamide: This compound has a phenyl group instead of the thienyl and isoxazole rings.
Uniqueness
2-Chloro-N-(3-(2-thienyl)-5-isoxazolyl)propanamide is unique due to the combination of the thienyl and isoxazole rings, which confer specific electronic and steric properties
属性
CAS 编号 |
37853-44-4 |
|---|---|
分子式 |
C10H9ClN2O2S |
分子量 |
256.71 g/mol |
IUPAC 名称 |
2-chloro-N-(3-thiophen-2-yl-1,2-oxazol-5-yl)propanamide |
InChI |
InChI=1S/C10H9ClN2O2S/c1-6(11)10(14)12-9-5-7(13-15-9)8-3-2-4-16-8/h2-6H,1H3,(H,12,14) |
InChI 键 |
LLCAIALJJOZCLN-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NC1=CC(=NO1)C2=CC=CS2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


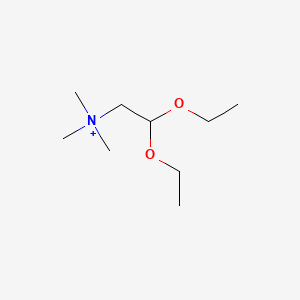


![1-Bromo-4-[(4-bromophenyl)tellanyl]benzene](/img/structure/B14680848.png)
![Chlorotris[(4-chlorophenyl)methyl]stannane](/img/structure/B14680849.png)
![7H-Imidazo[1,5,4-DE]quinoxaline](/img/structure/B14680861.png)
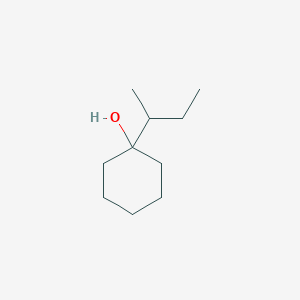
![3-[4-(2-Carboxyethylsulfanyl)-3,6-dioxocyclohexa-1,4-dien-1-yl]sulfanylpropanoic acid](/img/structure/B14680870.png)

![[1,1'-Biphenyl]-2,2'-dicarboxylic acid, 6-methoxy-](/img/structure/B14680904.png)
